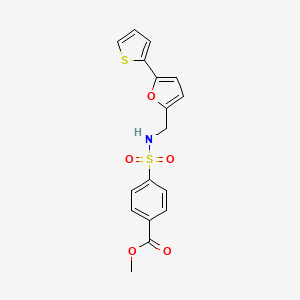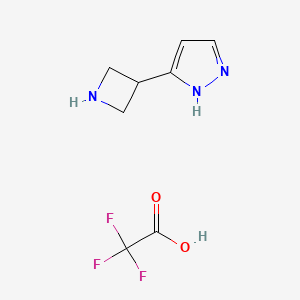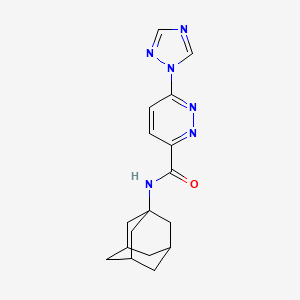
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound. The structure comprises a benzofuran core substituted with a 2-carboxamide group and a 2-chloroacetamido group, making it significant in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis often starts with benzofuran derivatives, to which the 2-carboxamide and 2-chloroacetamido groups are added in subsequent steps. Here’s a simplified outline:
Benzofuran Formation: A typical starting material is phenol, which undergoes cyclization reactions to form the benzofuran core.
Substitution: Chloroacetyl chloride reacts with amine derivatives to introduce the 2-chloroacetamido group.
Amidation: The carboxylic acid derivative reacts with amines to form the 2-carboxamide group under dehydrating conditions like using DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial scale production may employ flow chemistry techniques for better yield and safety. The process involves:
Continuous stirring tank reactors (CSTRs) for efficient mixing.
High-pressure reactors for better reactivity and selectivity.
Reflux conditions to handle exothermic reactions safely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like KMnO₄ or CrO₃, leading to cleavage of the aromatic ring.
Reduction: Reductive amination using NaBH₄ can be used to selectively reduce the carbonyl groups.
Substitution: The chloroacetamido group can undergo nucleophilic substitution with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products:
Oxidized derivatives of benzofuran.
Reduced forms with amine or alcohol functionalities.
Substituted products with various functional groups in place of chloroacetamido.
Applications De Recherche Scientifique
Chemistry: Utilized as a precursor in the synthesis of heterocyclic compounds. Biology: Serves as a probe in studying enzyme interactions due to its functional groups. Medicine: Investigated for potential anti-inflammatory and anticancer properties. Industry: Used in the synthesis of dyes and pharmaceuticals.
Mécanisme D'action
The compound's biological effects may involve:
Enzyme Inhibition: The chloroacetamido group could form covalent bonds with active sites in enzymes, inhibiting their function.
Pathway Interruption: The molecule may disrupt metabolic pathways by binding to key molecules within the pathway.
Comparaison Avec Des Composés Similaires
Compared to 2-chloroacetamido derivatives without the benzofuran core, this compound offers increased rigidity and planar structure, which can enhance binding affinity to target sites. Similar compounds include:
2-Chloroacetamido derivatives: With different core structures like benzene or pyridine.
Benzofuran derivatives: Substituted with various functional groups like methoxy or hydroxyl groups.
N-(3,4-dimethylphenyl) derivatives: With alternative functionalizations like nitro or methyl groups.
This gives a comprehensive overview of 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide. Anything else you’d like to explore about it?
Propriétés
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-7-8-13(9-12(11)2)21-19(24)18-17(22-16(23)10-20)14-5-3-4-6-15(14)25-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXMQDVXNGSWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2913270.png)


![ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2913275.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)
![Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B2913279.png)


![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2913282.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)
